An In-depth Technical Guide on 2-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS 78946-17-5)
An In-depth Technical Guide on 2-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS 78946-17-5)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted properties of 2-(Trifluoromethyl)quinoline-4-carbaldehyde. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, where explicit data is unavailable, information from structurally related compounds is provided for comparative purposes and should be interpreted with caution.
Core Physicochemical and Spectroscopic Properties
2-(Trifluoromethyl)quinoline-4-carbaldehyde is a fluorinated heterocyclic compound belonging to the quinoline class. The presence of the trifluoromethyl group at the 2-position and a carbaldehyde group at the 4-position suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.
Table 1: Physicochemical Properties of 2-(Trifluoromethyl)quinoline-4-carbaldehyde and Related Compounds
| Property | 2-(Trifluoromethyl)quinoline-4-carbaldehyde (CAS 78946-17-5) | 2-(Trifluoromethyl)quinoline (CAS 347-42-2) | Quinoline-4-carbaldehyde (CAS 4363-93-3) |
| Molecular Formula | C₁₁H₆F₃NO[1] | C₁₀H₆F₃N | C₁₀H₇NO |
| Molecular Weight | 225.17 g/mol [1] | 197.16 g/mol | 157.17 g/mol |
| Appearance | Not specified | Solid | Solid |
| Melting Point | Not experimentally determined | 58-62 °C[2] | 45-52 °C[3] |
| Boiling Point | 288.6 ± 35.0 °C (Predicted) | Not specified | 314.3 °C at 760 mmHg |
| Density | 1.390 ± 0.06 g/cm³ (Predicted) | Not specified | Not specified |
| pKa | -1.82 ± 0.50 (Predicted) | Not specified | Not specified |
| Storage | Inert atmosphere, 2-8°C | Not specified | 4°C, stored under nitrogen |
Spectroscopic Data Summary:
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 10.0 - 10.5 | Singlet |
| Aromatic (Quinoline Ring) | 7.5 - 9.0 | Multiplets |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Trifluoromethyl (CF₃) | 120 - 125 (Quartet, ¹JCF ≈ 275 Hz) |
| Aromatic (Quinoline Ring) | 115 - 155 |
Table 4: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |
| Trifluoromethyl (-CF₃) | -60 to -70 | Singlet |
Table 5: Predicted Mass Spectrometry Fragmentation
| Ion | Description |
| [M]+• | Molecular Ion |
| [M-H]• | Loss of a hydrogen radical |
| [M-CHO]• | Loss of the formyl group |
| [M-CF₃]• | Loss of the trifluoromethyl group |
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde is not available in the reviewed literature, general synthetic strategies for quinoline carbaldehydes can be adapted.
Experimental Protocol: General Synthesis of Quinoline-4-carbaldehydes (Illustrative)
A common approach involves the oxidation of the corresponding 4-methylquinoline. The Vilsmeier-Haack reaction is another established method for the formylation of activated aromatic rings and could potentially be applied to a suitable quinoline precursor.
Workflow for a Hypothetical Synthesis:
Caption: Hypothetical synthesis workflow for 2-(Trifluoromethyl)quinoline-4-carbaldehyde.
Biological Activity and Applications
The biological activities of 2-(Trifluoromethyl)quinoline-4-carbaldehyde have not been specifically reported. However, the quinoline scaffold is a well-known pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications.
Potential Biological Activities (Inferred from Related Compounds):
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Antimicrobial and Antifungal Activity: Quinoline derivatives are known to exhibit potent activity against various bacterial and fungal strains. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy.
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Anticancer Activity: Many quinoline-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as topoisomerases or kinases.
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Antimalarial Activity: The quinoline ring is the core structure of several important antimalarial drugs, including chloroquine and mefloquine.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay - General Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
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Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(Trifluoromethyl)quinoline-4-carbaldehyde) and incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
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Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Logical Relationship for Drug Discovery Application:
Caption: A logical workflow for the potential application in drug discovery.
